Home > Products > Screening Compounds P8074 > 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide -

3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Catalog Number: EVT-4843897
CAS Number:
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound shares the core structure of a 1,3,4-thiadiazole ring substituted with an ethoxy group at position 5 and a benzamide group at position 2 with 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. The key difference lies in the substitution on the benzamide ring, where the related compound lacks the 3-ethoxy substituent.
  • Compound Description: This series encompasses various derivatives with different halogen substituents (Cl, F) on the benzamide moiety and a trifluoromethyl group at the 5-position of the 1,3,4-thiadiazole ring. Several derivatives within this series demonstrated potent anticancer activity in vitro, exceeding the potency of the reference drug doxorubicin against the PC3 prostate cancer cell line.
  • Relevance: These compounds share the core structure of a 1,3,4-thiadiazole ring substituted with a benzamide group at position 2 with 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. The variations lie in the substituents at the 5-position of the thiadiazole ring and the presence of halogen substituents on the benzamide ring in the related compounds.
  • Compound Description: This series encompasses 12 novel Schiff's base compounds incorporating a thiadiazole scaffold and benzamide groups. Synthesized under microwave irradiation, these compounds demonstrated significant anticancer activity against various cancer cell lines. Compounds 7k, 7l, 7b, and 7a displayed particularly promising anticancer properties.
  • Relevance: These compounds share the core structure of a 1,3,4-thiadiazole ring substituted with a benzamide group with 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. They differ in the presence of a methylene linker between the thiadiazole ring and the benzamide group, and the varied substituents at the 5-position of the thiadiazole ring in the related compounds.
  • Compound Description: This series, synthesized using TBTU as a coupling agent, comprises coumarin-thiadiazole amides designed as potential antitubercular agents. Compounds 4c, 4f, and 4j exhibited activity against the H37Rv strain of M. tuberculosis at a concentration of 25 µg/mL.
  • Relevance: This series of compounds also features the 1,3,4-thiadiazole ring linked to a benzamide moiety, similar to 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. The primary distinction lies in the presence of a (7-methyl-2-oxo-2H-chromen-4-yl)methyl substituent at the 5-position of the thiadiazole ring in the related compounds.
  • Compound Description: This compound incorporates methoxy substituents on both the benzamide and the phenyl ring attached to the thiadiazole core. Its crystal structure showcases the nearly coplanar arrangement of all rings due to an intramolecular N—H⋯O hydrogen bond.
  • Relevance: This compound, like 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, possesses a benzamide group directly linked to the 1,3,4-thiadiazol-2-yl core. The key structural difference lies in the substitution at the 5-position of the thiadiazole ring, where the related compound bears a 2-methoxyphenyl group instead of a 4-pyridinyl group.
  • Compound Description: This compound features a complex dehydroabiet-4-yl substituent at the 5-position of the thiadiazole ring and a chloro group on the benzamide moiety. Crystallographic analysis reveals the formation of centrosymmetric dimers through intermolecular N—H⋯N hydrogen bonds.
  • Compound Description: This non-condensed pyrazoline-bearing hybrid molecule incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound was synthesized through a cost-effective approach and its anticancer activity was evaluated using the NCI DTP protocol.
  • Relevance: Although this compound doesn't directly share the benzamide structure with 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, it belongs to the same class of 1,3,4-thiadiazole derivatives, highlighting the versatility of this scaffold in medicinal chemistry.
  • Compound Description: This series includes derivatives with various substituents on the ureido/thioureido moiety and a sulfonamide group attached to the benzene ring. These compounds were evaluated for anticancer activity against HCT116 and HeLa cell lines. Compound 4 exhibited notable activity against HeLa cells (IC50 = 13.92 ± 0.22 µM) and HCT116 cells (IC50 = 37.91 ± 0.10 µM).
  • Relevance: While this series differs significantly from 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide in terms of the substituents and linker groups, it emphasizes the significance of 1,3,4-thiadiazole derivatives in medicinal chemistry, particularly in the development of anticancer agents.
  • Relevance: Though structurally distinct from 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide due to the presence of a sulfonamide linker and different substituents, this series highlights the application of 1,3,4-thiadiazole derivatives in enzyme inhibition research.
  • Compound Description: This series explored the potential of 1,3,4-thiadiazole derivatives as apoptosis inducers in cancer therapy. These compounds demonstrated promising anticancer activity in vitro against various cancer cell lines, including PC3, MCF7, and SKNMC. Notably, compounds 4b and 4c exhibited significant caspase activation, highlighting their potential as apoptosis inducers.
  • Relevance: These compounds, like 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, contain a 1,3,4-thiadiazole ring. The structural variations are the presence of a 2-phenylacetamide substituent at position 2 of the thiadiazole ring, in place of a benzamide group, and the presence of a trifluoromethyl group at the 5-position of the thiadiazole ring.
  • Compound Description: These cyclopropanecarbonyl thiourea derivatives were synthesized as potential inhibitors of ketol-acid reductoisomerase (KARI), an enzyme involved in branched-chain amino acid biosynthesis. Compounds with longer chain substituents at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. ,
  • Relevance: These compounds belong to the same class of 1,3,4-thiadiazole derivatives as 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. The structural differences are the presence of a N-cyclopropylformyl-thiourea substituent at position 2 of the thiadiazole ring instead of a benzamide group and different substitutions at the 5-position of the thiadiazole ring. ,
  • Compound Description: This series of compounds, characterized by a benzylthio group at the 5-position and a substituted phenylacetamide moiety at the 2-position of the 1,3,4-thiadiazole ring, exhibited notable anticancer activity. Notably, compound 3g, with a methoxy substituent on the phenyl ring, displayed significant potency against the MDA breast cancer cell line.
  • Compound Description: This series of compounds, incorporating both 1,3,4-thiadiazole and 1,2,4-triazole moieties, were synthesized and evaluated for their anticonvulsant activity. Compound D-III exhibited the highest percentage of protection (80%) against PTZ-induced convulsions at a dose of 20 mg/kg.
  • Relevance: Although structurally distinct from 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide due to the presence of a 1,2,4-triazole ring and an acetamide linker, this series underscores the potential of 1,3,4-thiadiazole derivatives in treating neurological disorders.
  • Compound Description: This compound, containing both sulfonamide and thiadiazole moieties, along with its metal complexes with Co(III), Fe(III), Cr(III), Cu(II), and Ni(II), were investigated. The studies focused on the coordination chemistry and potential pharmacological applications of these complexes. ,
  • Relevance: These compounds, similar to 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, include a 1,3,4-thiadiazole ring. The key structural differences are the presence of a sulfanyl group at the 5-position and a 4-aminobenzenesulfonamide group at the 2-position of the thiadiazole ring, instead of a 4-pyridinyl and a benzamide group, respectively. ,
  • Relevance: This compound highlights the structural diversity possible within the class of 1,3,4-thiadiazole derivatives, even though it differs significantly from 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide in terms of overall structure and the presence of organometallic substituents.
  • Compound Description: This series of sulfonamide derivatives, featuring variations in the ureido/thioureido substituent, exhibited potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. These findings suggest their potential as therapeutic agents targeting hCA-related diseases.
  • Relevance: While not directly sharing the benzamide structure with 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, these sulfonamide derivatives emphasize the relevance of exploring different substituents and linkers on the 1,3,4-thiadiazole scaffold for modulating biological activity.
  • Compound Description: These benzamide derivatives, incorporating a nitro group on the benzamide ring and a 4-methoxyphenyl substituent at the 5-position of the 1,3,4-thiadiazole ring, were synthesized and evaluated for their antifungal activity. Some of these compounds demonstrated promising antifungal properties.
  • Relevance: These compounds are structurally related to 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide as they both feature a benzamide group directly attached to the 1,3,4-thiadiazol-2-yl core. The key difference lies in the substituents at both the 2- and 5-positions of the thiadiazole ring.
  • Compound Description: This organotin compound features a thiophene ring and a (triphenylstannyl)thio group attached to the 1,3,4-thiadiazole core. Its crystal structure reveals a trans configuration about the C=N double bond.
  • Relevance: This compound belongs to the same class of 1,3,4-thiadiazole derivatives as 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide but differs significantly in terms of the substituents and the absence of a benzamide group, highlighting the diverse structural possibilities within this class.
  • Compound Description: This study describes the synthesis of two [14C]-labelled 3-carbamoyl-4-hydroxycoumarins, which are structurally distinct from 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. The first compound, 3-[N-(4-bromophenyl)carbamoyl-7]-chloro-4-hydroxycoumarin, features a coumarin core with a carbamoyl group at position 3 and a 4-bromophenyl substituent. The second compound, 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4- hydroxycoumarin, also contains a coumarin core but with a carbamoyl group substituted with a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety at position 3.
  • Relevance: Although these compounds are not structurally similar to the target compound, the second compound shares the common motif of a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group. This highlights the potential of this heterocycle as a building block for various pharmacologically active compounds.
  • Compound Description: These benzamide analogues, featuring an alkylthio group at the 5-position of a 1,3,4-oxadiazole ring and connected to the benzamide moiety via a methylene linker, were synthesized as potential alkaline phosphatase inhibitors. Several compounds within this series displayed significant inhibitory activity, with compound 6i being the most potent (IC50 = 0.420 μM).
  • Relevance: While these compounds are not directly structurally related to 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide due to the presence of a 1,3,4-oxadiazole ring instead of a 1,3,4-thiadiazol ring, they highlight the exploration of related heterocyclic systems for developing enzyme inhibitors.
  • Compound Description: This compound features a benzoxazole ring linked to an imidazo[2,1-b][1,3,4]thiadiazole system, which in turn, is substituted with a 4-bromophenyl group. Crystallographic analysis revealed the formation of molecular chains and dimers through intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds.
  • Relevance: While not directly structurally similar to 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide due to the presence of a benzoxazole ring and an imidazothiadiazole system, this compound emphasizes the broad structural diversity possible within the class of compounds containing a 1,3,4-thiadiazole ring.
  • Compound Description: This compound contains a thiazolidin-4-one ring system linked to a 1,3,4-thiadiazole ring, which is substituted with a 3-(trifluoromethyl)phenyl group. The structure is stabilized by intramolecular C—H⋯S and C—H⋯N hydrogen bonds.
  • Compound Description: This complex pyrazolone-thiadiazole hybrid molecule, designed as a potential 5-lipoxygenase (5-LOX) inhibitor, was synthesized through a two-stage protocol using commercially available reagents.
  • Relevance: This compound, while structurally distinct from 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, reinforces the importance of the 1,3,4-thiadiazole motif in medicinal chemistry, particularly for developing enzyme inhibitors.
  • Compound Description: This compound features a urea linkage connecting a 4-methylbenzoyl group and a 5-(4-pyridyl)-1,3,4-thiadiazole moiety. Crystallographic analysis showed the formation of centrosymmetric dimers linked by intermolecular N—H⋯O hydrogen bonds.
  • Relevance: This compound, like 3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, has a 4-pyridyl substituent at the 5-position of the 1,3,4-thiadiazole ring. The key difference lies in the substituent at the 2-position, where the related compound has a urea group connecting to a 4-methylbenzoyl moiety instead of a benzamide group.
  • Compound Description: These compounds, prepared from the reaction of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-amine with various symmetrical acid anhydrides, were investigated for their antibacterial and antifungal activities. Several derivatives exhibited potent activity against both gram-positive (S. aureus) and gram-negative (E. coli) bacteria, as well as against the fungus Candida albicans. [](https://www.semanticscholar.org/paper/8fb853e90170110584262ba0

Properties

Product Name

3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

IUPAC Name

3-ethoxy-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C16H14N4O2S/c1-2-22-13-5-3-4-12(10-13)14(21)18-16-20-19-15(23-16)11-6-8-17-9-7-11/h3-10H,2H2,1H3,(H,18,20,21)

InChI Key

VQOKSZBLNALFBA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.